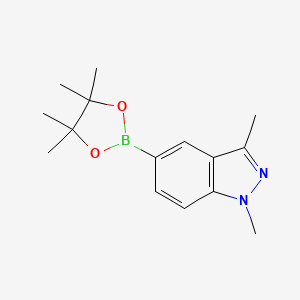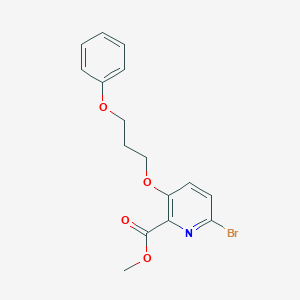
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate
Descripción general
Descripción
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate, also known as MBP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MBP is a derivative of picolinic acid, and is a useful reagent for the synthesis of a variety of compounds. It is also used as a ligand in the synthesis of a wide range of metal complexes. MBP has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Supramolecular Complexes and Chiral Polygons
- The reaction of various heteroaryl compounds with chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes has been studied, focusing on the dynamics of noncovalent supramolecular complexes. This research is relevant for understanding the formation of chiral polygons and polyhedra in chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).
Antioxidant Activity in Marine Algae
- Marine red algae Rhodomela confervoides has been found to contain bromophenols with significant antioxidant activity. These findings suggest potential applications in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011; Li, Li, Gloer, & Wang, 2012).
Photochromic Ruthenium DMSO Complexes
- Research on photochromic compounds like trans- and cis-[Ru(tpy)(Mepic)(dmso)] and cis-[Ru(tpy)(Brpic)(dmso)] has advanced our understanding of efficient energy conversion in these complexes. This research is significant in the field of photochemistry and could inform future developments in solar energy conversion (Rachford, Petersen, & Rack, 2006).
Pyridine Derivatives in Catalysis
- The study of pyridine derivatives as catalysts in reactions like the vapor-phase oxidation of picolines contributes to our understanding of catalysis and reaction mechanisms. This research is pertinent to the development of more efficient and sustainable chemical processes (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004; Shishido, Song, Matsushita, Takaki, & Takehira, 2003).
Novel Synthetic Approaches
- The synthesis of tetrahydro-2,7- and -1,6-naphthyridines from 3-bromo-picolines represents a significant advancement in organic synthesis, providing new pathways for the preparation of complex organic compounds (Sierov, Nazarenko, Shvydenko, Shvydenko, & Kostyuk, 2020).
Microwave-Assisted Organic Synthesis
- The development of new microwave-enhanced methods for the rapid demethylation of methyl phenyl ethers demonstrates the potential of microwave-assisted techniques in organic synthesis, providing a more efficient route for the preparation of complex molecules (Fredriksson & Stone-Elander, 2002).
Coordination Chemistry of Hexadentate Ligands
- The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands with various metal ions contribute to our understanding of coordination chemistry, with implications for the design of new metallopharmaceuticals and catalysts (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).
Propiedades
IUPAC Name |
methyl 6-bromo-3-(3-phenoxypropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-16(19)15-13(8-9-14(17)18-15)22-11-5-10-21-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDILMRKDWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

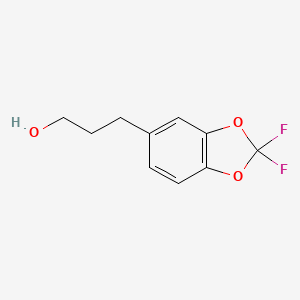
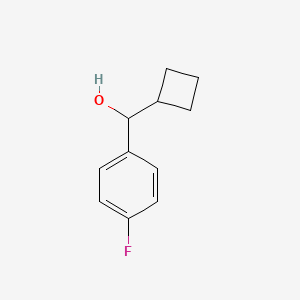
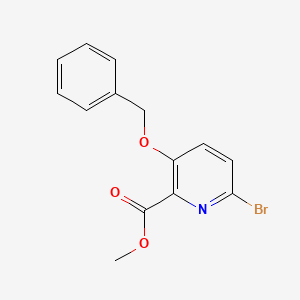
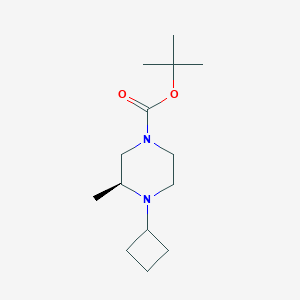
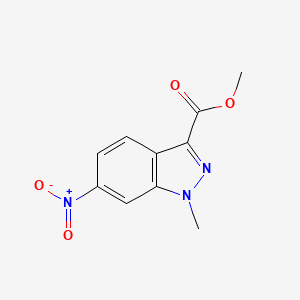

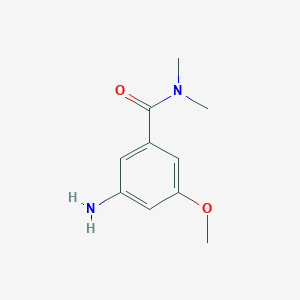



![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
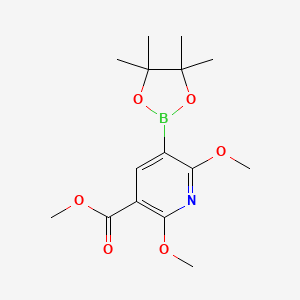
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)
